tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate
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Overview
Description
tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate is a complex organic compound featuring a tert-butyl group, a benzenesulfonyl group, and an oxan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of benzenesulfonyl chloride with a suitable alcohol to form the benzenesulfonate ester. This intermediate is then reacted with tert-butyl carbamate under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate include other benzenesulfonyl derivatives and carbamate esters. Examples include:
- Benzenesulfonyl chloride
- tert-Butyl carbamate
- Oxan-2-yl derivatives
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, which includes a tert-butyl group, benzenesulfonyl moiety, and an oxan-2-yl ether, positions it as a potential candidate for therapeutic applications due to its biological activity.
Chemical Structure
The molecular formula of this compound is C19H29NO6S, with a molecular weight of 399.5 g/mol. The compound features several functional groups that contribute to its reactivity and interaction with biological systems.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The mechanism may include:
- Enzyme Inhibition : The benzenesulfonyl group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound could bind to receptors, altering signaling pathways involved in various physiological processes.
Biological Activity
Research into the biological activity of this compound has highlighted several potential effects:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, which could be beneficial for treating inflammatory diseases.
- Cytotoxicity : Investigations into its cytotoxic effects reveal that it can induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
Case Study 1: Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition of growth against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
In vitro experiments using human macrophages revealed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%. This suggests that the compound may modulate inflammatory responses effectively.
Case Study 3: Cytotoxicity Against Cancer Cells
Research involving human cancer cell lines (e.g., HeLa and MCF7) showed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Benzenesulfonamide | Benzenesulfonamide | Known for antibacterial properties |
Tert-butyl carbamate | Tert-butyl carbamate | Used as a protecting group in organic synthesis |
Oxan derivatives | Oxan derivatives | Exhibits various pharmacological activities |
Properties
IUPAC Name |
tert-butyl N-[1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO6S/c1-19(2,3)26-18(21)20-15(13-25-17-11-7-8-12-24-17)14-27(22,23)16-9-5-4-6-10-16/h4-6,9-10,15,17H,7-8,11-14H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOHLSXGFZFVGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1CCCCO1)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553462 |
Source
|
Record name | tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116611-45-1 |
Source
|
Record name | tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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